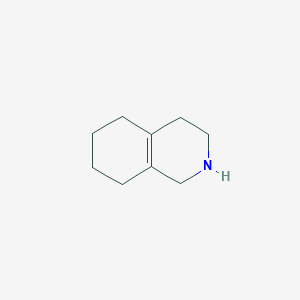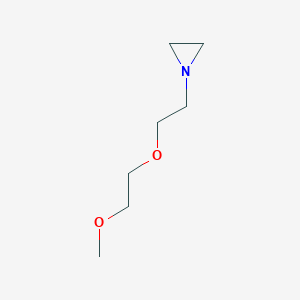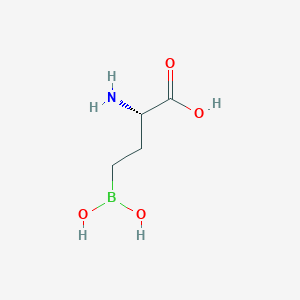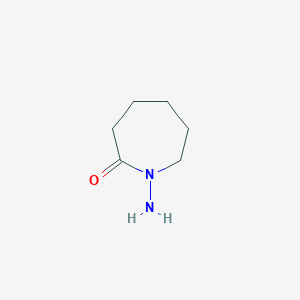
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine typically involves the reaction of 1-(pyridazin-4-yl)ethanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-(pyridazin-4-yl)ethanone
Reagent: Hydroxylamine
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C. The pH of the reaction mixture is adjusted to be slightly acidic to neutral.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridazin-4-yl)ethanone
- 1-(pyridazin-4-yl)ethan-1-amine
- 4-acetylpyridazine
Comparison
- 1-(pyridazin-4-yl)ethanone : Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
- 1-(pyridazin-4-yl)ethan-1-amine : Contains an amine group instead of a hydroxylamine group, leading to different reactivity and biological activity.
- 4-acetylpyridazine : Similar structure but without the hydroxylamine group, resulting in different chemical and biological properties.
Uniqueness: : The presence of the hydroxylamine group in (NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-(1-pyridazin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3/b9-5- |
InChI Key |
VZLVCKCREOIMDC-UITAMQMPSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CN=NC=C1 |
Canonical SMILES |
CC(=NO)C1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)





![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)

